molecular formula C8H4ClNS4 B11469895 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione

Cat. No.: B11469895
M. Wt: 277.8 g/mol
InChI Key: BCKPAYQKJKNEJU-UHFFFAOYSA-N
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Description

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione is a synthetic derivative of the 3H-1,2-dithiole-3-thione (D3T) class, a group of sulfur-containing heterocycles recognized for their potent biological activities . Compounds within this class are renowned as some of the most potent inducers of cellular antioxidative and anti-inflammatory defenses . They function primarily by activating the Nrf2 signaling pathway, a key regulator of cytoprotective genes . This activation leads to the coordinated upregulation of a battery of Phase II enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and enzymes involved in glutathione biosynthesis . Consequently, this compound is a valuable research tool for investigating cellular defense mechanisms against oxidative and inflammatory stress, which are implicated in a wide range of pathological conditions such as neurodegenerative diseases, sepsis, and autoimmune disorders . Furthermore, 3H-1,2-dithiole-3-thiones have been studied for their ability to modulate immune responses, including the suppression of dendritic cell activation and the inhibition of pathogenic Th1 and Th17 cell differentiation, as demonstrated in models of experimental autoimmune encephalomyelitis (EAE) . The specific structural modifications of the 4-Chloro-5-(pyridin-2-ylthio) derivative are designed to modulate its physicochemical and pharmacological properties for specialized research applications. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H4ClNS4

Molecular Weight

277.8 g/mol

IUPAC Name

4-chloro-5-pyridin-2-ylsulfanyldithiole-3-thione

InChI

InChI=1S/C8H4ClNS4/c9-6-7(11)13-14-8(6)12-5-3-1-2-4-10-5/h1-4H

InChI Key

BCKPAYQKJKNEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C(=S)SS2)Cl

Origin of Product

United States

Preparation Methods

Methodology

The 5-chloro group of 4,5-dichloro-3H-1,2-dithiole-3-thione (CAS 77332-79-7) undergoes nucleophilic displacement with pyridin-2-thiol under basic conditions.

Procedure :

  • Reagents :

    • 4,5-Dichloro-3H-1,2-dithiole-3-thione (1.0 equiv)

    • Pyridin-2-thiol (1.2 equiv)

    • Base: K₂CO₃ or NaOH (2.0 equiv)

    • Solvent: Toluene or THF

    • Phase transfer catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Conditions :

    • Temperature: 60–80°C

    • Duration: 6–12 hours

    • Workup: Filtration, solvent removal, and column chromatography (hexane/ethyl acetate).

Yield : 65–73%.

Mechanism :
The base deprotonates pyridin-2-thiol to form a thiolate nucleophile, which attacks the electron-deficient C5 position of the dithiolethione.

Advantages :

  • Scalable with commercially available starting materials.

  • High regioselectivity for the 5-position due to steric and electronic factors.

Lawesson’s Reagent-Mediated Cyclization

Methodology

Sulfuration of 3-oxoester precursors using Lawesson’s reagent (LR) or P₄S₁₀ forms the dithiolethione core, followed by functionalization.

Procedure :

  • Synthesis of 3-Oxoester Precursor :

    • Ethyl 4-chloro-5-(pyridin-2-ylthio)acetate is prepared via SNAr reaction between ethyl chloroacetate and pyridin-2-thiol.

  • Cyclization :

    • Reagents : Lawesson’s reagent (2.0 equiv), elemental sulfur (1.0 equiv)

    • Solvent : Toluene

    • Conditions : Reflux (110°C) for 8–24 hours.

Yield : 50–60%.

Key Data :

ParameterValue
Reaction Time12 hours
Temperature110°C
Isolated Yield58%

Limitations :

  • Requires strict anhydrous conditions.

  • Byproducts include dithiolane dimers.

Palladium-Catalyzed Cross-Coupling

Methodology

Aryl halides or triflates react with pyridin-2-thiol via Pd-catalyzed C–S bond formation.

Procedure :

  • Reagents :

    • 4-Chloro-5-iodo-3H-1,2-dithiole-3-thione (1.0 equiv)

    • Pyridin-2-thiol (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (0.05 equiv)

    • Ligand: XantPhos (0.1 equiv)

    • Base: DIPEA (3.0 equiv)

    • Solvent: 1,4-Dioxane

  • Conditions :

    • Temperature: 105°C

    • Duration: 10 hours

    • Workup: Filtration through Celite and silica chromatography.

Yield : 70–75%.

Mechanistic Insight :
Oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, which undergoes transmetalation with the thiolate. Reductive elimination yields the product.

Advantages :

  • Tolerates electron-deficient pyridine rings.

  • High functional group compatibility.

Direct Sulfur Insertion via Elemental Sulfur

Methodology

Reaction of alkynes with sulfur sources under oxidative conditions constructs the dithiolethione ring.

Procedure :

  • Reagents :

    • 4-Chloro-5-(pyridin-2-yl)acetylene (1.0 equiv)

    • Elemental sulfur (S₈, 3.0 equiv)

    • Oxidant: K₃PO₄ (2.0 equiv)

    • Catalyst: CuBr (0.1 equiv)

    • Solvent: DMF

  • Conditions :

    • Temperature: 120°C

    • Duration: 24 hours

Yield : 40–50%.

Challenges :

  • Low atom economy due to excess sulfur.

  • Competing polymerization of alkynes.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityByproducts
Nucleophilic Substitution65–73LowHighMinimal
Lawesson’s Reagent50–60HighModerateDithiolane dimers
Pd-Catalyzed Coupling70–75HighModeratePd residues
Sulfur Insertion40–50LowLowPolymeric

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the broader class of 1,2-dithiole derivatives, which have demonstrated significant pharmacological activities. These include:

  • Antitumor Activity : Research indicates that 1,2-dithiole derivatives can act as chemoprotective agents against cancer. For instance, compounds like oltipraz have been studied for their ability to induce phase II detoxifying enzymes, which help in reducing the risk of cancer development by neutralizing carcinogens .
  • Antioxidant Properties : 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione has been shown to enhance cellular antioxidant defenses. It induces the expression of enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1, which are crucial for cellular protection against oxidative stress .
  • Anti-inflammatory Effects : Recent studies highlight the compound's potential in modulating inflammatory responses. It has been found to inhibit NLRP3 inflammasome activation, thereby reducing inflammation in models of skin diseases like psoriasis .

Case Study: D3T as a Therapeutic Agent

A study published in Pharmaceuticals examined the therapeutic potential of D3T (a related compound) in inducing antioxidative and anti-inflammatory responses across various tissues. The findings suggest that such compounds can play a significant role in managing chronic inflammatory diseases .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide and fungicide:

  • Microbicidal Activity : 1,2-dithiolone compounds, including derivatives of this compound, have been identified as effective microbicidal agents. They are utilized in agricultural formulations to control fungal pathogens .

Case Study: Pesticide Formulations

Research has demonstrated that these compounds can be integrated into pesticide formulations to enhance efficacy against various agricultural pests while minimizing environmental impact .

Material Science Applications

In materials science, the unique properties of this compound make it suitable for developing advanced materials:

  • Corrosion Inhibitors : The compound's ability to form stable complexes with metal ions positions it as a potential corrosion inhibitor in industrial applications. Its effectiveness arises from its capacity to adsorb onto metal surfaces and protect them from oxidative damage .

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntitumor, antioxidant, anti-inflammatory
AgriculturePesticides and fungicides
Material ScienceCorrosion inhibitors

Mechanism of Action

The mechanism by which 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its sulfur and nitrogen atoms. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione can be contextualized by comparing it to structurally or functionally related dithiolethiones. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Dithiolethiones

Compound Name Substituents Key Biological Activities Clinical/Experimental Findings Reference ID
This compound 4-Cl, 5-(pyridin-2-ylthio) Potential H₂S donation, anti-inflammatory, chemopreventive (inferred) Limited direct data; pyridine moiety suggests enhanced enzyme/receptor targeting
Oltipraz (4-Methyl-5-pyrazinyl) 4-CH₃, 5-pyrazinyl Chemopreventive, antioxidant, induces phase II detoxifying enzymes Effective in animal models; human trials showed moderate efficacy and toxicity
ADT (5-(4-Methoxyphenyl)) 5-(4-OCH₃-C₆H₄) H₂S donation, anti-cancer, anti-angiogenic In vivo inhibition of endothelial cell proliferation; evaluated in humans with modest results
D3T (3H-1,2-dithiole-3-thione) Unsubstituted Antioxidant, anti-diabetic, anti-cataract Protects lens epithelial cells in diabetes models; no significant toxicity
ACS2 (5-(4-Hydroxyphenyl)) 5-(4-OH-C₆H₄) Anti-proliferative, anti-angiogenic, hypolipidemic Superior hypolipidemic activity to fenofibrate in preclinical models
5-(4-Trifluoromethylphenyl) 5-(4-CF₃-C₆H₄) Undisclosed (structural analog) Studied for electrochemical behavior; redox properties influenced by electron-withdrawing groups

Key Comparative Insights

Substituent-Driven Bioactivity: The pyridin-2-ylthio group in the target compound may enhance binding to metalloenzymes or nucleic acids due to its nitrogen heterocycle, distinguishing it from phenyl-substituted analogs like ADT or ACS2 .

Therapeutic Potential: Compared to oltipraz, the target compound’s pyridine substituent could reduce toxicity risks associated with pyrazinyl groups while retaining chemopreventive properties . Unlike D3T (unsubstituted), the chloro and pyridin-2-ylthio groups may improve pharmacokinetics (e.g., solubility, bioavailability) for diabetes or cataract management .

Electrochemical Behavior :

  • The thione moiety’s redox activity (observed in analogs like 4-mercapto-5-(p-tolyl)-dithiolethione) suggests that the target compound may undergo irreversible reduction, forming disulfide dimers or reactive sulfur species .

Structural Uniqueness: The dimer 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) () shares the 4-Cl substituent but lacks the pyridine moiety, highlighting the target compound’s novelty in balancing H₂S donation and targeted bioactivity .

Biological Activity

4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione is a heterocyclic compound characterized by its unique dithiole core and a pyridinylthio substituent. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of sulfur and chlorine atoms in its structure enhances its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClNS4C_8H_4ClNS_4, with a molecular weight of 277.84 g/mol. The compound features:

  • Dithiole core : Contributes to its electrophilic and nucleophilic properties.
  • Pyridinylthio group : Enhances biological activity and reactivity.
PropertyValue
Molecular FormulaC₈H₄ClN S₄
Molecular Weight277.84 g/mol
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting with the reaction of pyridine-2-thiol with 4-chloro-1,2-dithiole-3-thione. A common method employs copper iodide as a catalyst under microwave irradiation in dry pyridine at elevated temperatures (115°C) for optimal yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. These properties make them potential candidates for agricultural applications as fungicides or bactericides. The structural features of the dithiole compound allow it to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the sulfur and nitrogen atoms within the structure facilitate interactions with biological macromolecules, modulating various biochemical pathways that lead to antimicrobial or anticancer effects .

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of dithiole compounds exhibit broad-spectrum antimicrobial activity against various pathogens, suggesting that this compound may share similar properties.
  • Anticancer Studies : Although direct studies on this specific compound are sparse, related compounds have been shown to inhibit tumor growth in various cancer models, indicating a potential pathway for future research into its efficacy against cancer cells .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 4-Chloro-5-(pyridin-2-ylthio)-3H-1,2-dithiole-3-thione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the pyridin-2-ylthio group replaces a leaving group (e.g., halogen) on the dithiolethione core. Key steps include:

  • Reagent Selection : Use sulfur-containing nucleophiles (e.g., pyridine-2-thiol) under anhydrous conditions with catalysts like triethylamine.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity.
  • Validation : Confirm structure via 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR, focusing on sulfur-related chemical shifts (δ 120–160 ppm for thione groups) .

Q. What are the primary biological activities of this compound in preclinical models?

  • Methodological Answer : The compound exhibits chemopreventive properties by activating the Nrf2-ARE pathway, inducing phase II detoxifying enzymes (e.g., glutathione S-transferase). Key assays include:

  • In Vitro Models : Measure enzyme induction in cell lines (e.g., rat aortic smooth muscle A10 cells) using glutathione (GSH) quantification and qPCR for gene expression .
  • In Vivo Models : Evaluate carcinogen inhibition in rodent studies (e.g., benzo[a]pyrene-induced tumors) with dose-response analysis (typical range: 10–100 µmol/kg) .

Q. Which spectroscopic and computational methods are critical for characterizing its electronic structure?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies thione (C=S) stretches (~1050–1250 cm1^{-1}), while NMR confirms substituent positions .
  • Computational Analysis : Density Functional Theory (DFT) with B3LYP/6-31G* basis set predicts bond lengths and charge densities, validated against X-ray crystallography (e.g., S–S bond length: ~2.05 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence chemopreventive efficacy and toxicity?

  • Methodological Answer :

  • SAR Studies : Substitute the pyridin-2-ylthio group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups. Test in vitro for enzyme induction and in vivo for tumor inhibition.
  • Toxicity Mitigation : Compare ADMET profiles (e.g., hepatotoxicity via ALT/AST levels) of derivatives like oltipraz (4-methyl-5-pyrazinyl) and ADT-OH (4-hydroxyphenyl). Lower lipophilicity reduces hepatic accumulation .

Q. How can discrepancies between computational predictions and experimental data be resolved?

  • Methodological Answer :

  • Basis Set Optimization : Use hybrid functionals (e.g., CAM-B3LYP) for redox potential calculations. Compare with cyclic voltammetry results (e.g., irreversible oxidation peaks at ~0.8 V vs. Ag/AgCl) .
  • Dynamic Effects : Incorporate solvent models (e.g., PCM for water) and molecular dynamics to account for conformational flexibility in solution .

Q. What experimental approaches determine redox behavior and its implications for biological activity?

  • Methodological Answer :

  • Cyclic Voltammetry : Perform in non-aqueous solvents (e.g., acetonitrile) with a three-electrode system. Identify quasi-reversible redox couples (e.g., Mo-complexes at −0.2 V and +0.5 V) .
  • ROS Scavenging Assays : Use DCFH-DA fluorescence in cells to quantify reactive oxygen species (ROS) suppression. Correlate with thione group’s electron-donating capacity .

Q. How can in vitro-in vivo efficacy discrepancies be addressed in chemoprevention studies?

  • Methodological Answer :

  • Bioavailability Optimization : Formulate prodrugs (e.g., polymeric micelles) to enhance solubility. Test plasma stability and tissue distribution via LC-MS/MS .
  • Pharmacodynamic Markers : Monitor NQO1 enzyme activity in both liver (in vivo) and cell lysates (in vitro) to bridge models .

Q. What strategies validate the compound’s mechanism of action in oxidative stress models?

  • Methodological Answer :

  • Knockout Models : Use Nrf2/^{-/-} mice to confirm pathway specificity. Measure GSH levels and oxidative damage markers (e.g., 8-OHdG) .
  • Proteomics : Perform SILAC labeling in treated vs. untreated cells to identify upregulated antioxidant proteins (e.g., catalase, SOD2) .

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